5-Bromo-1-isopropyl-1H-pyrazole-4-carbonitrile
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Overview
Description
5-Bromo-1-isopropyl-1H-pyrazole-4-carbonitrile is a chemical compound with the molecular formula C7H8BrN3. It is a derivative of pyrazole, a five-membered heterocyclic compound containing three carbon atoms and two nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-isopropyl-1H-pyrazole-4-carbonitrile typically involves the bromination of 1-isopropyl-1H-pyrazole-4-carbonitrile. The reaction is carried out using bromine or a brominating agent under controlled conditions to ensure selective bromination at the desired position on the pyrazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions using automated systems to ensure consistency and efficiency. The use of advanced purification techniques, such as chromatography, is essential to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-isopropyl-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles (e.g., amines, thiols), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., sodium borohydride). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted pyrazole derivatives, while oxidation reactions can produce oxidized forms of the compound .
Scientific Research Applications
5-Bromo-1-isopropyl-1H-pyrazole-4-carbonitrile has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
Industry: It is used in the development of new materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of 5-Bromo-1-isopropyl-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The bromine atom and the pyrazole ring play crucial roles in its reactivity and biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biochemical effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-1H-pyrazole-5-carbonitrile
- 5-Amino-1H-pyrazole-4-carbonitrile
- 5-Bromo-1-isopropyl-1H-pyrazole
Uniqueness
5-Bromo-1-isopropyl-1H-pyrazole-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C7H8BrN3 |
---|---|
Molecular Weight |
214.06 g/mol |
IUPAC Name |
5-bromo-1-propan-2-ylpyrazole-4-carbonitrile |
InChI |
InChI=1S/C7H8BrN3/c1-5(2)11-7(8)6(3-9)4-10-11/h4-5H,1-2H3 |
InChI Key |
IPUFBLKLIBLPCW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=C(C=N1)C#N)Br |
Origin of Product |
United States |
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